An In-depth Technical Guide to the Research Applications of Cytidine-1',2',3',4',5'-13C5
An In-depth Technical Guide to the Research Applications of Cytidine-1',2',3',4',5'-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine-1',2',3',4',5'-13C5 is a stable isotope-labeled form of the pyrimidine (B1678525) nucleoside, cytidine (B196190). In this isotopologue, all five carbon atoms of the ribose sugar moiety have been replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it an invaluable tool in a range of research applications, particularly in the fields of structural biology, metabolomics, and drug development. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be seamlessly integrated into biological systems. However, its increased mass and distinct nuclear magnetic resonance properties enable its specific detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This technical guide provides a comprehensive overview of the primary research uses of Cytidine-1',2',3',4',5'-13C5, with a focus on its application in NMR spectroscopy for the structural analysis of nucleic acids and in mass spectrometry for metabolic flux analysis and as an internal standard for precise quantification.
Core Applications of Cytidine-1',2',3',4',5'-13C5
The unique properties of Cytidine-1',2',3',4',5'-13C5 lend it to two principal areas of research:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C labeling of the ribose sugar provides a powerful probe for elucidating the structure and dynamics of RNA molecules.
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Mass Spectrometry (MS): The mass shift introduced by the five ¹³C atoms allows it to be used as a tracer in metabolic studies and as a robust internal standard for the accurate quantification of cytidine and its metabolites.
Application 1: Elucidating RNA Structure and Dynamics with NMR Spectroscopy
The incorporation of Cytidine-1',2',3',4',5'-13C5 into RNA molecules significantly enhances the utility of NMR spectroscopy for structural and dynamic studies. The ¹³C labels provide additional NMR-active nuclei, which can be used to resolve spectral overlap and to derive crucial distance and dihedral angle restraints.
Experimental Protocol: Preparation of ¹³C-Labeled RNA for NMR Analysis
This protocol outlines the enzymatic synthesis of an RNA molecule containing ¹³C-labeled cytidine residues for subsequent NMR analysis.
1. Phosphorylation of Cytidine-1',2',3',4',5'-13C5:
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Objective: To convert the labeled nucleoside into its triphosphate form (¹³C₅-CTP), which is the substrate for RNA polymerase.
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Materials:
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Cytidine-1',2',3',4',5'-13C5
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Uridine monophosphate/cytidine monophosphate (UMP/CMP) kinase
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Nucleoside diphosphate (B83284) kinase (NDPK)
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ATP
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Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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Procedure:
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Dissolve Cytidine-1',2',3',4',5'-13C5 in the reaction buffer.
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Add ATP to the solution.
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Initiate the reaction by adding UMP/CMP kinase and NDPK.
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Incubate the reaction mixture at 37°C for 2-4 hours.
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Monitor the conversion to ¹³C₅-CTP by HPLC.
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Purify the ¹³C₅-CTP using anion-exchange chromatography.
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2. In Vitro Transcription of ¹³C-Labeled RNA:
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Objective: To synthesize the target RNA molecule using the ¹³C₅-CTP.
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Materials:
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Linearized DNA template with a T7 promoter
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T7 RNA polymerase
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Unlabeled ATP, GTP, and UTP
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Purified ¹³C₅-CTP
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Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM spermidine, 5 mM DTT)
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RNase inhibitor
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Procedure:
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Set up the transcription reaction by combining the transcription buffer, DTT, unlabeled NTPs, ¹³C₅-CTP, and the DNA template. A typical concentration for each NTP is 1-2 mM.
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Add T7 RNA polymerase and RNase inhibitor to initiate the reaction.
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Incubate at 37°C for 4-6 hours.
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Treat the reaction with DNase I to remove the DNA template.
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Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
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3. NMR Sample Preparation and Data Acquisition:
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Objective: To prepare the labeled RNA for NMR analysis and acquire the necessary spectra.
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Procedure:
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Dissolve the purified ¹³C-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O or 99.9% D₂O). The final RNA concentration should be in the range of 0.1 to 1 mM.
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Transfer the sample to a high-quality NMR tube.
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Acquire a series of 2D and 3D heteronuclear NMR experiments, such as ¹H-¹³C HSQC, HCCH-TOCSY, and NOESY-HSQC, to assign the resonances and determine the structure of the RNA.
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Quantitative Data for NMR Applications
| Parameter | Typical Value/Range | Reference |
| Isotopic Purity of Cytidine-1',2',3',4',5'-13C5 | >98% | Supplier Specifications |
| Concentration of ¹³C₅-CTP in Transcription | 1 - 2 mM | [1] |
| Final RNA Concentration for NMR | 0.1 - 1 mM | [2] |
| ¹³C Enrichment in RNA | >95% | [3] |
Visualization of the NMR Experimental Workflow
Caption: Workflow for NMR analysis of ¹³C-labeled RNA.
Application 2: Quantitative Analysis and Metabolic Tracing with Mass Spectrometry
The five-dalton mass difference between Cytidine-1',2',3',4',5'-13C5 and its unlabeled counterpart makes it an excellent tool for mass spectrometry-based applications. It can be used as an internal standard for the accurate quantification of cytidine and its metabolites, and as a tracer to follow the metabolic fate of cytidine in cellular systems.
Metabolic Pathway of Cytidine
Cytidine, upon entering a cell, is phosphorylated to cytidine monophosphate (CMP), diphosphate (CDP), and triphosphate (CTP). CTP is a key precursor for the synthesis of RNA and can also be converted to deoxycytidine triphosphate (dCTP) for DNA synthesis.
Caption: Simplified metabolic pathway of cytidine.
Experimental Protocol: Quantitative Analysis of Cytidine using LC-MS/MS with a ¹³C₅-Cytidine Internal Standard
This protocol describes the use of Cytidine-1',2',3',4',5'-13C5 as an internal standard for the accurate quantification of cytidine in a biological matrix (e.g., cell lysate, plasma).
1. Sample Preparation:
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Objective: To extract cytidine from the biological sample and spike it with a known amount of the internal standard.
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Procedure:
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To 100 µL of the biological sample, add 10 µL of a known concentration of Cytidine-1',2',3',4',5'-13C5 solution (e.g., 1 µM).
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Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
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Vortex and incubate at -20°C for 30 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
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2. LC-MS/MS Analysis:
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Objective: To separate and detect unlabeled cytidine and the ¹³C₅-labeled internal standard.
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
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LC Conditions (Example):
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from 2% to 50% B over 5 minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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MS/MS Conditions (Example):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transitions:
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Cytidine: m/z 244.1 → 112.1
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Cytidine-1',2',3',4',5'-13C5: m/z 249.1 → 112.1
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Collision Energy: Optimized for the specific instrument (typically 10-20 eV).
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3. Data Analysis and Quantification:
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Objective: To calculate the concentration of cytidine in the original sample.
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Procedure:
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Integrate the peak areas of the MRM transitions for both unlabeled cytidine and the ¹³C₅-labeled internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Generate a calibration curve using known concentrations of unlabeled cytidine spiked with the same amount of internal standard.
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Determine the concentration of cytidine in the unknown sample by interpolating its peak area ratio on the calibration curve.
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Quantitative Data for Mass Spectrometry Applications
| Parameter | Value | Reference |
| Molecular Weight of Cytidine | 243.22 g/mol | N/A |
| Molecular Weight of Cytidine-1',2',3',4',5'-13C5 | 248.22 g/mol | N/A |
| MRM Transition for Cytidine (ESI+) | m/z 244.1 → 112.1 | [4] |
| MRM Transition for Cytidine-1',2',3',4',5'-13C5 (ESI+) | m/z 249.1 → 112.1 | Inferred |
| Typical Concentration of Internal Standard | 100 nM - 1 µM | [5] |
Visualization of the Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis of cytidine.
Conclusion
Cytidine-1',2',3',4',5'-13C5 is a versatile and powerful tool for modern biological and biomedical research. Its applications in NMR spectroscopy enable detailed structural and dynamic studies of RNA, providing insights into their biological functions. In the realm of mass spectrometry, it serves as a robust internal standard for accurate quantification and as a tracer for elucidating the complexities of cellular metabolism. The experimental protocols and data presented in this guide offer a foundation for researchers to effectively utilize this stable isotope-labeled compound in their own investigations, ultimately advancing our understanding of fundamental biological processes and aiding in the development of new therapeutic strategies.
References
- 1. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
